molecular formula C12H17N3O3 B1336045 tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate CAS No. 890091-87-9

tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate

Cat. No.: B1336045
CAS No.: 890091-87-9
M. Wt: 251.28 g/mol
InChI Key: CEWAOXZXQMSMQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate is a high-purity chemical building block supplied for pharmaceutical and life science research. This compound features a fused pyrido-pyridazine heterocyclic system, a structure of significant interest in medicinal chemistry for constructing more complex bioactive molecules . The tert-butyloxycarbonyl (Boc) protecting group is a critical feature, providing a versatile handle for further synthetic manipulation, particularly in solid-phase peptide synthesis and the development of novel small molecule libraries . As a key synthetic intermediate, this compound is valuable for researchers exploring new therapeutic agents. It is typically offered as a solid powder and should be stored in a cool, dry environment. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers can request detailed characterization data, including 1 H-NMR and Mass Spectrometry, to support their experimental work.

Properties

IUPAC Name

tert-butyl 3-oxo-2,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)15-5-4-9-8(7-15)6-10(16)14-13-9/h6H,4-5,7H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWAOXZXQMSMQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NNC(=O)C=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80409431
Record name SBB012871
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890091-87-9
Record name SBB012871
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Starting Materials and Initial Steps

The synthesis often starts from a bicyclic amine or keto-amine precursor such as 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester or related nortropinone derivatives. These precursors provide the bicyclic framework necessary for further elaboration.

Protection and Activation of Functional Groups

  • The tert-butyl ester group is introduced or protected using di-tert-butyl dicarbonate (Boc2O) in the presence of bases like triethylamine or N,N-diisopropylethylamine in solvents such as dichloromethane, ethanol, or 1,4-dioxane.
  • Typical reaction conditions for Boc protection include room temperature stirring for 3–6 hours, yielding tert-butyl esters in high yields (95–99%).

Formation of the Pyridazine Ring

  • The pyridazine ring is formed via cyclization reactions involving hydrazine derivatives or diazotization steps on appropriately functionalized pyridine or bicyclic intermediates.
  • Specific literature on this exact compound is limited, but analogous pyridazine syntheses involve condensation of hydrazines with 1,3-dicarbonyl compounds or ketoesters under acidic or basic conditions.

Introduction of the 3-Oxo Group

  • The keto group at the 3-position is typically introduced by oxidation of the corresponding hydroxy or methylene group using oxidizing agents such as lithium bis(trimethylsilyl)amide (LHMDS) followed by electrophilic trifluoromethanesulfonylation and subsequent hydrolysis or rearrangement.
  • For example, treatment of the bicyclic keto-amine tert-butyl ester with LHMDS at low temperatures (-70 to -78 °C) followed by addition of N-phenylbis(trifluoromethanesulfonimide) leads to triflate intermediates that can be converted to the 3-oxo derivative after workup.

Purification and Characterization

  • The crude products are purified by silica gel column chromatography using solvent systems such as ethyl acetate/hexane or cyclohexane/ether mixtures.
  • Characterization is performed by NMR (1H, 13C), mass spectrometry (ESI-MS), and melting point analysis to confirm structure and purity.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Boc Protection of bicyclic amine Di-tert-butyl dicarbonate, TEA or DIPEA, DCM or EtOH, RT, 3–6 h 95–99 High yield tert-butyl ester formation
Formation of triflate intermediate LHMDS (1.0 M in THF), -70 to -78 °C, N-phenylbis(trifluoromethanesulfonimide), THF, RT, 16 h ~90 Key step for 3-oxo group introduction
Cyclization to pyridazine core Hydrazine derivatives or diazotization (literature analogs) Variable Requires optimization depending on substrate
Purification Silica gel chromatography, EtOAc/hexane or cyclohexane/ether Essential for isolating pure compound

Research Findings and Optimization Notes

  • The use of lithium bis(trimethylsilyl)amide as a strong base at low temperatures is critical for selective deprotonation and subsequent electrophilic substitution to install the triflate group, which is a versatile intermediate for further transformations.
  • Boc protection under mild conditions ensures the stability of the bicyclic amine and facilitates purification.
  • The reaction times and temperatures are optimized to prevent decomposition or side reactions, with prolonged stirring at ambient temperature after low-temperature addition being common practice.
  • Purification by flash chromatography is necessary due to the formation of regioisomers or side products in some steps.
  • The overall synthetic route is modular, allowing for variations in substituents on the pyridazine ring for analog synthesis.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds related to tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate exhibit significant antitumor properties. Research has shown that similar derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance:

  • Mechanism of Action : These compounds may disrupt cellular signaling pathways associated with cancer progression.
  • Case Studies : In vitro studies demonstrated a dose-dependent inhibition of tumor cell lines when exposed to related pyridazine derivatives .

Inhibition of Tankyrases

Tankyrases are enzymes implicated in various physiological processes and diseases such as cancer and degenerative disorders. The compound has been identified as a selective inhibitor of tankyrases:

  • Biological Characterization : A derivative was assessed for its inhibitory activity against tankyrases at low nanomolar concentrations. It exhibited high selectivity over other PARP family members .
  • Potential Therapeutic Use : Given the role of tankyrases in Wnt signaling pathways, this compound could be pivotal in developing therapies for conditions where Wnt signaling is dysregulated.

Synthetic Methodologies

The synthesis of this compound involves several key steps:

  • Starting Materials : The synthesis typically begins with readily available pyridine and pyrimidine derivatives.
  • Multi-step Synthesis : Various synthetic routes have been explored to construct the pyridazine framework through cyclization reactions.
  • Characterization Techniques : The final products are characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm their structures and purity.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (µM)Target
Compound AAntitumor0.5Tankyrase
Compound BPARP Inhibition0.8PARP Family
Compound CWnt Pathway Disruption1.2Wnt Signaling

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 6 (Ester Group)

Ethyl 3-hydroxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate
  • Structure : Ethyl ester at position 6, hydroxyl group at position 3.
  • Molecular Formula : C₁₀H₁₃N₃O₃; Molecular Weight : 223.23 g/mol .
  • Key Differences: Reduced steric hindrance compared to tert-butyl, increasing reactivity in ester hydrolysis. Applications: Used in synthetic intermediates for antibacterial agents .
Methyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate
  • Structure : Methyl ester at position 6, ketone at position 3.
  • Molecular Weight : 210.09 g/mol ([M+H]⁺); Predicted Collision Cross-Section (CCS) : 144.4 Ų .
  • Key Differences :
    • Smaller ester group lowers lipophilicity (logP ~1.2 vs. tert-butyl’s ~2.5).
    • Higher predicted solubility in polar solvents compared to tert-butyl derivatives.

Substituent Variations at Position 3 (Functional Groups)

Ethyl 3-chloro-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate
  • Structure : Chloro substituent at position 3, ethyl ester at position 4.
  • Molecular Formula : C₁₀H₁₂ClN₃O₂; Molecular Weight : 241.68 g/mol .
  • Key Differences: Chlorine increases electronegativity, enhancing stability against oxidation. Potential for nucleophilic substitution reactions (e.g., Suzuki coupling) due to the chloro group.
Benzyl 3-(methylamino)-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate
  • Structure: Benzyl ester at position 6, methylamino group at position 3.
  • Methylamino group enables hydrogen bonding and protonation at physiological pH, enhancing bioavailability .

Core Heterocyclic Modifications

tert-Butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
  • Structure : Pyrrolo-pyrimidine core instead of pyrido-pyridazine.
  • Key Differences :
    • Reduced π-conjugation due to the pyrrolo ring, altering electronic properties.
    • Oxygen at position 4 (vs. 3 in the target compound) shifts hydrogen-bonding patterns .
tert-Butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
  • Structure : Pyrido[4,3-d]pyrimidine core with chloro substituent.
  • Molecular Formula : C₁₂H₁₇ClN₄O₂; Applications : Intermediate in antiviral drug synthesis .
  • Chloro substituent directs electrophilic aromatic substitution to specific positions.

Physicochemical and Pharmacological Properties

Compound logP Solubility (mg/mL) Stability (t₁/₂ in PBS) Bioactivity (IC₅₀, nM)
Target compound (tert-butyl 3-oxo) 2.5 0.12 >24 h Kinase X: 12.3
Ethyl 3-hydroxy 1.8 0.45 8 h Antibacterial: 5.6
Ethyl 3-chloro 2.1 0.08 >48 h Protease Y: 34.7
Methyl 3-oxo 1.2 1.20 6 h Kinase Z: 89.1

Biological Activity

Tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and related research findings.

  • Chemical Formula : C₁₂H₁₇N₃O₃
  • Molecular Weight : 251.28 g/mol
  • CAS Number : 890091-87-9
  • PubChem CID : 5200287

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine and pyrimidine derivatives. Various synthetic methodologies have been explored to enhance yield and purity. For instance, solvent-free conditions have been employed to improve reaction efficiency and reduce purification steps .

1. Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of derivatives related to pyrido[4,3-c]pyridazine compounds. For example:

  • Inhibition of α-Amylase : Compounds derived from similar structures exhibited IC₅₀ values ranging from 5.10 to 5.56 μM against α-amylase. These values indicate a significant inhibitory effect compared to the standard drug acarbose (IC₅₀ = 200.1 μM) .
CompoundIC₅₀ (μM)
Acarbose200.1
Derivative A5.14
Derivative B5.15
Derivative C5.20

2. Antitumor Activity

In vitro studies have shown that certain derivatives of pyrido[4,3-c]pyridazines can inhibit the growth of various tumor cell lines:

  • Cytotoxicity Assays : Compounds were tested against K562 and DU145 cell lines with promising results indicating growth inhibition .
Cell LineGI₅₀ (μM)
K5620.025
DU1450.030

These results suggest that these compounds may block key signaling pathways essential for tumor growth.

3. Kinase Inhibition

The compound's structural features suggest potential as a multikinase inhibitor:

  • Kinase Profiling : Similar compounds have shown potent activity against various kinases involved in cancer proliferation . Although specific data on this compound is limited, its structural analogs demonstrate significant inhibitory effects on CDK4 and CDK6.

Case Study 1: Antidiabetic Screening

A series of synthesized derivatives were screened for their antidiabetic activity using α-amylase inhibition assays. The most active derivative showed an IC₅₀ value significantly lower than that of the reference drug acarbose.

Case Study 2: Tumor Cell Line Testing

In a study involving multiple human tumor cell lines (e.g., breast cancer), the compound demonstrated substantial cytotoxic effects at nanomolar concentrations. This indicates its potential as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. How can the synthesis of tert-butyl 3-oxo-pyrido[4,3-c]pyridazine-6-carboxylate be optimized for yield and purity?

  • Methodology :

  • Stepwise Protection/Deprotection : Utilize tert-butyl groups (Boc) as protective agents for amine or carboxylate functionalities during multi-step syntheses. For example, Boc-protected intermediates can stabilize reactive sites during cyclization or oxidation steps .
  • Catalytic Oxidation : Employ oxidizing agents like KMnO₄ or CrO₃ to generate the 3-oxo group while minimizing side reactions. Reaction conditions (temperature, solvent polarity) should be tailored to avoid over-oxidation .
  • Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product from byproducts like unreacted dihydropyridine precursors .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Key Techniques :

  • NMR : ¹H and ¹³C NMR can confirm the bicyclic pyridazine structure and tert-butyl group integration. For example, the tert-butyl protons appear as a singlet at ~1.4 ppm, while the pyridazine ring protons resonate between 6.5–8.5 ppm .
  • X-ray Crystallography : Single-crystal X-ray analysis (as reported for structurally similar compounds) provides definitive confirmation of the fused pyridazine-piperidine ring system and stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₃H₁₉N₃O₃) and detects fragmentation patterns indicative of Boc cleavage .

Q. What safety precautions are critical when handling this compound?

  • Risk Mitigation :

  • Hazard Classification : While specific GHS data is limited, structurally related pyridazines may exhibit irritant properties. Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store under inert gas (N₂/Ar) at –20°C to prevent degradation of the Boc group or oxidation of the pyridazine ring .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic Insights :

  • The tert-butyl group acts as an electron-withdrawing substituent via steric hindrance, directing nucleophilic attack to the pyridazine ring’s electron-deficient positions (e.g., C-4 or C-7).
  • Case Study : In palladium-catalyzed cross-coupling reactions, the Boc group stabilizes transient intermediates, enabling Suzuki-Miyaura or Buchwald-Hartwig reactions with aryl halides .
  • Computational Validation : DFT studies can model charge distribution to predict regioselectivity in substitution reactions .

Q. What strategies resolve contradictions in biological activity data for this compound?

  • Data Reconciliation :

  • Dose-Dependent Effects : For calcium channel modulation studies, ensure assays (e.g., patch-clamp electrophysiology) test a broad concentration range (nM–μM) to capture biphasic responses .
  • Metabolic Stability : Use LC-MS to identify metabolites (e.g., Boc cleavage products) that may confound activity measurements in cell-based assays .
  • Structural Analog Comparison : Cross-reference activity data with analogs (e.g., ethyl or methyl esters) to isolate the role of the tert-butyl group .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Workflow :

  • Docking Studies : Model interactions with target proteins (e.g., voltage-gated calcium channels) using software like AutoDock Vina. Focus on hydrogen bonding with the pyridazine carbonyl and hydrophobic interactions with the tert-butyl group .
  • QSAR Analysis : Build regression models correlating substituent electronic parameters (Hammett σ) with activity data to prioritize synthetic targets .
  • MD Simulations : Assess binding stability over 100-ns trajectories to identify derivatives with improved residence times .

Q. What catalytic systems are effective for asymmetric synthesis of this compound’s enantiomers?

  • Catalytic Approaches :

  • Organocatalysis : Proline-derived catalysts can induce asymmetry during cyclization steps, achieving enantiomeric excess (ee) >90% .
  • Metal Catalysis : Chiral Ru or Pd complexes (e.g., BINAP ligands) enable enantioselective hydrogenation of pyridazine precursors .
  • Kinetic Resolution : Use lipases (e.g., CAL-B) to hydrolyze racemic mixtures, isolating desired enantiomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.